N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a benzo[d]thiazole ring. The presence of these heterocyclic structures imparts significant biological and pharmacological properties to the compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-hydroxy-2-quinolones, have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It is known that similar compounds interact with their targets to induce a variety of biological responses .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to unique biological activities .
Result of Action
Similar compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethyl-2-oxo-1,2-dihydroquinoline with benzo[d]thiazole-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline and benzo[d]thiazole compounds .
Scientific Research Applications
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 2-oxo-1,2-dihydroquinoline and 4-hydroxyquinoline.
Benzo[d]thiazole derivatives: Including benzo[d]thiazole-2-carboxylic acid and its amide derivatives.
Uniqueness
N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is unique due to its dual heterocyclic structure, which imparts a combination of properties from both quinoline and benzo[d]thiazole moieties. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-10-11(2)17(23)21-15-9-12(7-8-13(10)15)20-18(24)19-22-14-5-3-4-6-16(14)25-19/h3-9H,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBTVHVKJIBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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